molecular formula C4H8ClF2N B2571463 (2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride CAS No. 2231665-78-2

(2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride

Cat. No. B2571463
CAS RN: 2231665-78-2
M. Wt: 143.56
InChI Key: UZRHEOUHFFMYKB-AENDTGMFSA-N
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Description

(2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride, also known as DFMA hydrochloride, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This molecule has a unique structure that makes it a promising candidate for drug development. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Azetidines, including derivatives like the one , serve as key intermediates in synthesizing complex molecules. For instance, rearrangement reactions involving 2-aryl-3,3-dichloroazetidines showcase their potential in accessing a variety of azaheterocycles, with implications for developing new synthetic methodologies (Dejaegher, Mangelinckx, & de Kimpe, 2002).
  • Another study highlights the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride from 2-thiol-2-thiazoline, demonstrating a versatile approach to synthesizing heterocyclic compounds with potential industrial applications (Zhang Zhi-bao, 2011).

Pharmacological Research Applications

  • The discovery and optimization of azetidine derivatives as potent antagonists for the FFA2 receptor highlight their significant role in mediating inflammatory responses. This research underscores the therapeutic potential of azetidine compounds in drug development, with one compound advancing to clinical trials (Pizzonero et al., 2014).

Structural and Functional Studies

  • Azetidines and their derivatives have been extensively studied for their chemical and biological properties. Comprehensive reviews detail their synthesis, reactivity, and applications, including their role in producing bioactive molecules and exploring new areas of chemical space (Singh, D’hooghe, & Kimpe, 2008).

Novel Synthetic Routes and Applications

  • The development of new synthetic pathways for creating azetidine derivatives opens up possibilities for their incorporation into various pharmaceuticals and agrochemicals. For example, the nickel-catalyzed dicarbofunctionalization of endocyclic enecarbamates demonstrates a method for incorporating fluorinated compounds into azetidine frameworks, which is valuable for designing new drugs (Xu et al., 2020).

properties

IUPAC Name

(2R)-3,3-difluoro-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHEOUHFFMYKB-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride

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